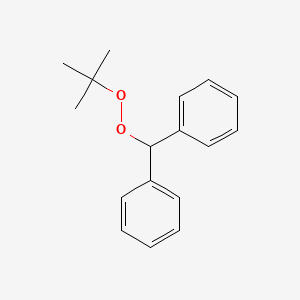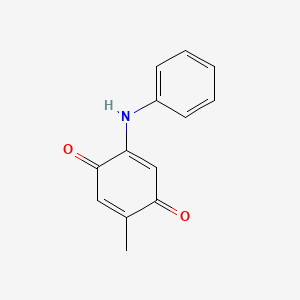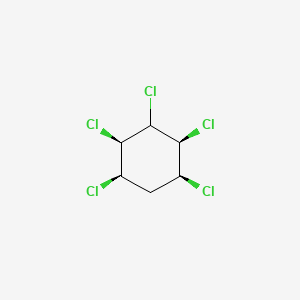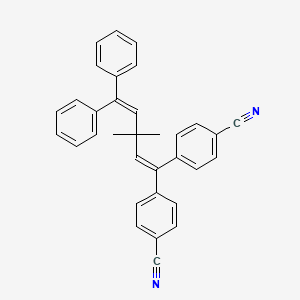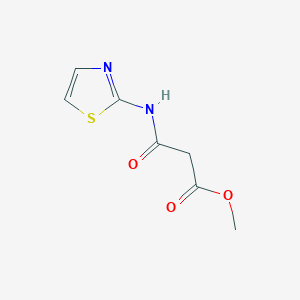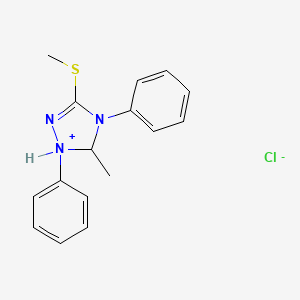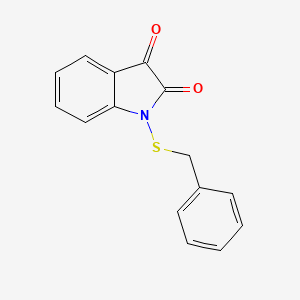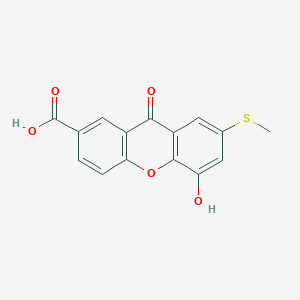
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is a synthetic organic compound characterized by its unique structure, which includes a butan-2-ylidene group attached to a tetrachlorocyclopenta-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene typically involves the reaction of tetrachlorocyclopentadiene with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butan-2-ylidene group. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or thiol compounds in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-ylidene benzohydrazides: These compounds share the butan-2-ylidene group but differ in their core structure, which includes a benzohydrazide moiety.
2-(Butan-2-ylidene)hydrazinecarboxamide: Similar in having the butan-2-ylidene group but with a hydrazinecarboxamide core.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Contains the butan-2-ylidene group attached to a dinitrophenyl hydrazine core.
Uniqueness
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is unique due to its tetrachlorocyclopenta-1,3-diene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butan-2-ylidene compounds and contributes to its specific applications and effects .
Propiedades
Número CAS |
54624-23-6 |
|---|---|
Fórmula molecular |
C9H8Cl4 |
Peso molecular |
258.0 g/mol |
Nombre IUPAC |
5-butan-2-ylidene-1,2,3,4-tetrachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-3-4(2)5-6(10)8(12)9(13)7(5)11/h3H2,1-2H3 |
Clave InChI |
DWOAQDIGGQNIPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


